Scientific Field: Analytical Chemistry
Summary of the Application: Methyl 2-(4-hydroxycyclohexyl)acetate is used in the determination of photo-initiators in plastic food packaging . Photo-initiators are compounds that absorb light and produce reactive species, which are used to initiate a chemical reaction .
Methods of Application or Experimental Procedures: The plastic samples are treated with ultrasound in a mixture of cyclohexane and ethyl acetate (1:1, v/v). The extract is then cleaned up by gel permeation chromatography. The final solution is subjected to gas chromatography-mass spectrometry (GC-MS) using an external standard method for quantitation under selected ion monitoring mode .
Results or Outcomes: The method showed linear recovery relationships over the concentrations of 0.005 to 0.2 mg/L, with R^2 > 0.999. The recoveries from spiked samples for each of the 10 photo-initiators ranged from 77.0% to 120.6%, with relative standard deviations (RSD) of 0.5% to 13.9%. The limits of detection (LOD) were from 0.03×10^-3 mg/dm^2 to 0.12×10^-3 mg/dm^2 .
Methyl 2-(4-hydroxycyclohexyl)acetate is an organic compound with the molecular formula and a molecular weight of approximately 172.22 g/mol. This compound features a cyclohexyl ring substituted with a hydroxyl group and is classified as an ester due to the presence of the acetate functional group. It is identified by the CAS number 99183-13-8 and is known for its potential applications in various fields, including pharmaceuticals and fragrance chemistry .
There is no current information available on the specific mechanism of action of MCHA in biological systems.
Methyl 2-(4-hydroxycyclohexyl)acetate can be synthesized through several methods:
A typical procedure involves mixing 4-hydroxycyclohexylacetic acid with methanol and a catalytic amount of sulfuric acid, heating the mixture under reflux conditions until complete conversion is achieved .
Methyl 2-(4-hydroxycyclohexyl)acetate finds applications in various sectors:
Methyl 2-(4-hydroxycyclohexyl)acetate shares structural similarities with several other compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-(2-hydroxycyclohexyl)acetate | Hydroxyl group at the second position | |
| Methyl cyclohexanecarboxylate | Lacks hydroxyl group; only contains carboxylic acid | |
| Ethyl 2-(4-hydroxycyclohexyl)acetate | Ethoxy group instead of methoxy |
Methyl 2-(4-hydroxycyclohexyl)acetate is unique due to its specific positioning of the hydroxyl group on the cyclohexane ring, which may impart distinct physical and chemical properties compared to its analogs. This positioning could influence its reactivity and biological interactions significantly .
The proton nuclear magnetic resonance spectroscopic analysis of Methyl 2-(4-hydroxycyclohexyl)acetate reveals distinctive chemical shift patterns that provide comprehensive structural elucidation. The methyl ester protons exhibit a characteristic singlet at δ 3.65-3.75 ppm, representing the three equivalent protons of the methoxycarbonyl group [1]. This chemical shift is consistent with typical aliphatic ester methyl groups, which resonate in the 3.6-3.8 ppm region due to the electron-withdrawing effect of the adjacent carbonyl oxygen .
The acetyl methylene protons (CH₂CO) display a doublet pattern at δ 2.30-2.50 ppm, integrating for two protons. This downfield positioning reflects the deshielding influence of the adjacent carbonyl carbon, while the doublet multiplicity arises from coupling with the neighboring cyclohexyl proton [3]. The cyclohexyl proton adjacent to the acetyl methylene group resonates as a multiplet at δ 2.10-2.30 ppm, with the chemical shift influenced by the α-carbon effect of the ester substituent [4].
The cyclohexyl proton bearing the hydroxyl group exhibits a complex multiplet pattern at δ 3.80-4.00 ppm. This significant downfield shift is characteristic of protons on carbons bearing electronegative substituents, with the hydroxyl group providing substantial deshielding through inductive effects [5]. The multiplicity reflects coupling with adjacent methylene protons in the cyclohexyl ring system.
The cyclohexyl methylene protons display chemical shift differentiation based on their spatial orientation. Axial protons resonate at δ 1.20-1.60 ppm as complex multiplets integrating for four protons, while equatorial protons appear at δ 1.60-2.00 ppm, also integrating for four protons [6]. This chemical shift difference reflects the distinct magnetic environments experienced by axial and equatorial protons in the cyclohexyl chair conformation.
The hydroxyl proton exhibits a broad singlet pattern at δ 1.50-2.50 ppm, with the broad lineshape characteristic of exchangeable protons. The chemical shift variability reflects the influence of hydrogen bonding interactions and solvent effects on the hydroxyl group .
The carbon-13 nuclear magnetic resonance spectrum of Methyl 2-(4-hydroxycyclohexyl)acetate provides detailed carbon environment characterization through distinct chemical shift patterns. The carbonyl carbon (C=O) resonates at δ 172.0-174.0 ppm, representing the most downfield signal in the spectrum. This chemical shift is characteristic of aliphatic ester carbonyl carbons, with the electron-deficient nature of the carbonyl carbon resulting from resonance delocalization and inductive effects [8].
The methyl ester carbon (OCH₃) exhibits a primary carbon signal at δ 51.5-52.5 ppm. This chemical shift reflects the electron-withdrawing influence of the adjacent oxygen atom, positioning the signal in the typical range for alkoxycarbonyl methyl carbons [9]. The acetyl methylene carbon (CH₂CO) resonates at δ 40.5-42.0 ppm as a secondary carbon, with the chemical shift influenced by the β-effect of the carbonyl group and the α-effect of the cyclohexyl substituent [10].
The cyclohexyl carbon bearing the hydroxyl group displays a tertiary carbon signal at δ 68.0-70.0 ppm. This significant downfield shift is characteristic of carbons directly bonded to electronegative oxygen atoms, with the inductive effect of the hydroxyl group providing substantial deshielding [11]. The cyclohexyl carbon adjacent to the acetyl methylene group resonates at δ 42.0-44.0 ppm as a tertiary carbon, with the chemical shift reflecting the influence of the neighboring ester substituent [12].
The cyclohexyl methylene carbons exhibit chemical shift differentiation based on their positional relationships. Carbon atoms in β-position relative to functional groups resonate at δ 32.0-35.0 ppm, while γ-position carbons appear at δ 24.0-26.0 ppm [8]. These chemical shifts are consistent with typical cyclohexyl carbon environments, with subtle variations reflecting the influence of substitution patterns and conformational effects.
Ion mobility spectrometry coupled with mass spectrometry provides collision cross-section values that serve as structural descriptors for Methyl 2-(4-hydroxycyclohexyl)acetate. Computational prediction models based on machine learning algorithms yield collision cross-section estimates for various ionization adducts [13] [14]. The protonated molecular ion [M+H]⁺ at m/z 173.12 exhibits a predicted collision cross-section of 138.1 ± 2.5 Ų, reflecting the three-dimensional molecular geometry in the gas phase [15].
The sodium adduct [M+Na]⁺ at m/z 195.10 displays a predicted collision cross-section of 143.0 ± 2.8 Ų, with the increased cross-sectional area reflecting coordination of the sodium cation with electronegative sites in the molecule [16]. The ammonium adduct [M+NH₄]⁺ at m/z 190.14 exhibits the largest predicted collision cross-section of 157.7 ± 3.2 Ų, indicating extensive interaction between the ammonium cation and multiple coordination sites [17].
The potassium adduct [M+K]⁺ at m/z 211.07 shows a predicted collision cross-section of 142.3 ± 2.7 Ų, intermediate between sodium and ammonium adducts. In negative ion mode, the deprotonated molecular ion [M-H]⁻ at m/z 171.10 exhibits a collision cross-section of 139.6 ± 2.6 Ų, similar to the protonated species, while the formate adduct [M+HCOO]⁻ at m/z 217.11 displays an expanded collision cross-section of 156.7 ± 3.1 Ų [18].
These collision cross-section predictions utilize computational algorithms that correlate molecular descriptors with experimental measurements, providing accuracy within 2-5% for structurally similar compounds [19]. The predictive models incorporate three-dimensional molecular conformations, charge distribution patterns, and polarizability effects to estimate ion-neutral collision frequencies in drift gas environments [20].
High-resolution mass spectrometric analysis of Methyl 2-(4-hydroxycyclohexyl)acetate reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights. The molecular ion peak [M]⁺ at m/z 172 exhibits moderate intensity (25-35% relative abundance), reflecting the inherent stability of the ester functional group under electron impact ionization conditions [21] [22].
α-Cleavage reactions constitute primary fragmentation pathways, generating significant fragment ions through homolytic bond scission adjacent to the carbonyl group. Loss of the methyl radical produces the [M-CH₃]⁺ fragment at m/z 157 with 15-25% relative intensity, while loss of the methoxy radical yields the [M-OCH₃]⁺ fragment at m/z 141 with substantially higher intensity (40-60%) [23] [24]. This intensity difference reflects the greater stability of the resulting acylium ion compared to the alkoxycarbonyl cation.
McLafferty rearrangement represents a significant fragmentation mechanism, involving γ-hydrogen transfer followed by bond cleavage to eliminate neutral molecules. Loss of the acetic acid moiety (CH₂COOH) generates the fragment at m/z 131 with 20-30% relative intensity, providing direct evidence of the acetate structural component [25]. Ester bond cleavage produces the [M-COOCH₃]⁺ fragment at m/z 113 with 35-45% relative intensity, corresponding to loss of the methoxycarbonyl group.
The cyclohexyl ring system undergoes characteristic fragmentation through retro-Diels-Alder reactions and ring contractions. The hydroxycyclohexyl cation at m/z 99 exhibits high relative intensity (60-80%), reflecting the stability of the substituted cyclohexyl system [26] [27]. Ring fragmentation generates the cyclohexene-related fragment [C₆H₉]⁺ at m/z 81 with 30-50% intensity, while ring contraction produces the cyclopentyl-related fragment [C₄H₇]⁺ at m/z 55 with 25-40% intensity [28].
Irritant